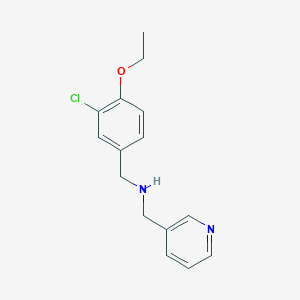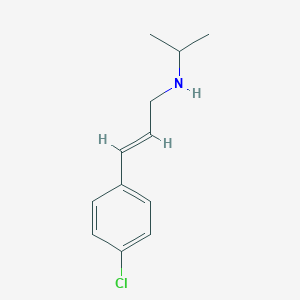![molecular formula C14H17N3O2 B275947 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B275947.png)
2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine, also known as MPPE, is a chemical compound that has been studied for its potential use in scientific research. MPPE is a selective serotonin reuptake inhibitor (SSRI), meaning that it can increase the amount of serotonin in the brain. This neurotransmitter is involved in mood regulation, and SSRIs are commonly used to treat depression and anxiety disorders. In
Mecanismo De Acción
As mentioned earlier, 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine is an SSRI that works by blocking the reuptake of serotonin in the brain. This leads to an increase in the amount of serotonin available in the synaptic cleft, which can improve mood and reduce anxiety. 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine is selective for serotonin transporters, meaning that it does not affect the reuptake of other neurotransmitters such as dopamine or norepinephrine.
Biochemical and Physiological Effects:
In addition to its effects on mood and anxiety, 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in the brain and improve cognitive function in animal models. Additionally, 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has been shown to have antioxidant properties, which may be beneficial for overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine in lab experiments is its selectivity for serotonin transporters. This allows researchers to specifically target the serotonin system without affecting other neurotransmitter systems. Additionally, 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has been shown to have relatively low toxicity and few side effects in animal models. However, one limitation of using 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine is that it may not be as effective in humans as it is in animal models. Additionally, more research is needed to fully understand the long-term effects of 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine on the brain and body.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Additionally, researchers may explore the effects of 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine on other neurotransmitter systems and brain regions. Finally, more research is needed to fully understand the long-term effects of 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine on the brain and body, as well as its potential for use in humans.
Métodos De Síntesis
The synthesis of 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine involves several steps. First, 3-(pyrimidin-2-yloxy)benzaldehyde is reacted with 2-methoxyethanamine to form 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine. This compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may be useful in the treatment of mood disorders. Additionally, 2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has been shown to modulate the activity of certain brain regions involved in emotion regulation, such as the amygdala and prefrontal cortex.
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
2-methoxy-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C14H17N3O2/c1-18-9-8-15-11-12-4-2-5-13(10-12)19-14-16-6-3-7-17-14/h2-7,10,15H,8-9,11H2,1H3 |
Clave InChI |
JLRHNNOPNKYNES-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC(=CC=C1)OC2=NC=CC=N2 |
SMILES canónico |
COCCNCC1=CC(=CC=C1)OC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)


![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)

![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B275880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275883.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275884.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)